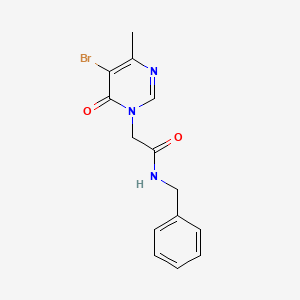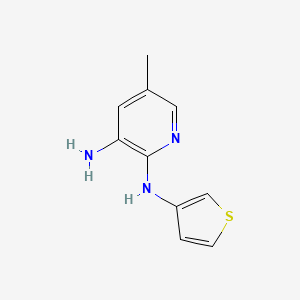![molecular formula C10H11N5O3S B7579544 2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579544.png)
2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TPTC and has been synthesized using different methods.
Applications De Recherche Scientifique
TPTC has shown potential therapeutic applications in scientific research. It has been studied for its anticancer, antifungal, and antibacterial properties. TPTC has also been investigated for its potential to inhibit the activity of enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
TPTC exerts its therapeutic effects by inhibiting the activity of enzymes involved in different biological pathways. For example, TPTC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. TPTC has also been found to inhibit the activity of β-ketoacyl-ACP synthase III, an enzyme involved in fatty acid synthesis.
Biochemical and Physiological Effects:
TPTC has been shown to have different biochemical and physiological effects depending on the biological pathway it targets. For example, TPTC has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. TPTC has also been found to inhibit the growth of fungi and bacteria by inhibiting the activity of enzymes involved in their cell wall synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
TPTC has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, TPTC also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for TPTC research. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to study its potential as a broad-spectrum antimicrobial agent. Additionally, further studies are needed to determine the optimal dosage and administration route of TPTC for different therapeutic applications.
Conclusion:
In conclusion, TPTC is a chemical compound that has shown potential therapeutic applications in scientific research. It has been synthesized using different methods and has been studied for its anticancer, antifungal, and antibacterial properties. TPTC exerts its therapeutic effects by inhibiting the activity of enzymes involved in different biological pathways. TPTC has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, further studies are needed to determine its optimal dosage and administration route for different therapeutic applications.
Méthodes De Synthèse
TPTC can be synthesized using different methods, including the reaction of 2-((2-aminoethyl)thio)acetic acid with 1,2,4-triazole-1-acetic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of 2-((2-aminoethyl)thio)acetic acid with 1,2,4-triazole-1-acetic acid in the presence of N-hydroxysuccinimide and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide.
Propriétés
IUPAC Name |
2-[[2-(1,2,4-triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3S/c1-6(15-5-11-4-13-15)9(16)12-2-8-14-7(3-19-8)10(17)18/h3-6H,2H2,1H3,(H,12,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHOJAJGGPXLCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=CS1)C(=O)O)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7579466.png)
![5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one](/img/structure/B7579475.png)

![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B7579484.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B7579488.png)
![[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579494.png)
![2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579497.png)
![(E)-3-(4-fluorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7579505.png)

![2-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579525.png)
![2-[[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579534.png)
![2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579538.png)
![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylcarbamoyl)cyclopropane-1-carboxylic acid](/img/structure/B7579550.png)
![2-[[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579559.png)